Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate

Description

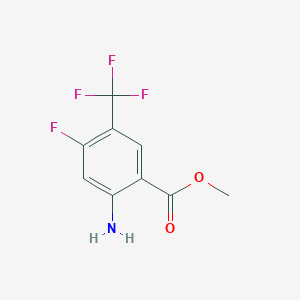

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is a methyl ester derivative of a substituted benzoic acid. Its structure features:

- Amino group at position 2 (ortho to the ester group).

- Fluoro substituent at position 4 (meta to the amino group).

- Trifluoromethyl group at position 5 (para to the amino group).

This combination of substituents confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C9H7F4NO2 |

|---|---|

Molecular Weight |

237.15 g/mol |

IUPAC Name |

methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 |

InChI Key |

HZPNRRQUXHEWPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 2-fluoro-5-(trifluoromethyl)benzoate followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitrating agents like nitric acid and reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives of the benzoate.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is utilized in several fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Isomerism

Key analogs differ in substituent type, position, or functional groups:

Physical and Chemical Properties

- Solubility: The amino group in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate enhances solubility in polar solvents via hydrogen bonding, whereas non-amino analogs (e.g., Methyl 4-fluoro-3-(trifluoromethyl)benzoate) show lower polarity .

- Stability : Trifluoromethyl groups improve metabolic stability. The chloro analog (CAS 1698027-36-9) has a boiling point of ~305.8°C and density of 1.4 g/cm³, typical for halogenated aromatics .

- Reactivity : Brominated analogs (e.g., CAS 2007915-72-0) may undergo nucleophilic substitution more readily than fluoro derivatives due to bromine’s lower electronegativity .

Biological Activity

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, cellular effects, mechanisms of action, metabolic pathways, and relevant case studies.

This compound exhibits unique structural features due to the presence of the trifluoromethyl group, which enhances its lipophilicity. This property allows the compound to effectively interact with biological membranes and various biomolecules. The compound primarily interacts with enzymes involved in ester hydrolysis, particularly esterases, leading to the formation of 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid and methanol upon hydrolysis.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways, gene expression, and cellular metabolism. It may inhibit specific signaling pathways by binding to receptors or enzymes, resulting in altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in mRNA and protein levels.

The mechanism of action involves the compound's binding interactions with specific molecular targets. The trifluoromethyl group not only enhances lipophilicity but also facilitates penetration through biological membranes. This enables the compound to modulate various biochemical pathways by inhibiting or activating enzyme activity and altering gene expression.

Metabolic Pathways

This compound undergoes hydrolysis primarily through esterases, resulting in the formation of 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid. This metabolite can further participate in metabolic reactions mediated by cytochrome P450 enzymes, suggesting potential bioactivation pathways that may enhance or mitigate its biological effects.

Table 1: Metabolic Pathway Overview

| Metabolite | Enzyme Involved | Biological Role |

|---|---|---|

| 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid | Esterases | Hydrolysis product; potential bioactive form |

| Various metabolites | Cytochrome P450 | Further metabolism and detoxification |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound serves as a useful probe for studying enzyme interactions due to its ability to modulate enzyme activity. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .

- Therapeutic Applications : The compound has been investigated for its potential therapeutic applications, particularly in treating conditions related to enzyme dysfunctions. For instance, it has shown promise in preclinical models for disorders where modulation of specific enzyme activities is beneficial .

- Photodynamic Therapy : Recent studies suggest that this compound may exhibit photoactivity, inducing structural changes in biological targets upon exposure to light. This property opens avenues for applications in phototherapy or photodynamic therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid precursor. A common approach includes:

- Step 1 : Bromination/chlorination at position 5 (if required) using electrophilic substitution .

- Step 2 : Introduction of the trifluoromethyl group via Ullmann coupling or radical trifluoromethylation .

- Step 3 : Amino group installation via nitro reduction or Buchwald-Hartwig amination .

- Step 4 : Esterification with methanol under acidic conditions .

- Critical factors include solvent choice (e.g., dichloromethane for stability) and temperature control to avoid side reactions like dehalogenation .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR :

- H NMR: Aromatic protons at positions 3 and 6 show splitting patterns due to adjacent fluorine (coupling constants ~8–12 Hz) .

- F NMR: Distinct signals for fluorine (-4-fluoro) and trifluoromethyl groups (-62 to -70 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 253 (CHFNO) with fragmentation patterns confirming substituent positions .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Pre-dissolution in DMSO is recommended for biological assays .

- Stability : Hydrolytically sensitive due to the ester group. Store under inert atmosphere at -20°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing trifluoromethyl group at position 5 deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative cross-coupling (e.g., Suzuki-Miyaura) at position 2 .

- The fluorine at position 4 directs meta-substitution via resonance effects, requiring careful optimization of catalysts (e.g., Pd(PPh)) for regioselective functionalization .

Q. What strategies resolve contradictions in observed vs. predicted biological activity of analogs?

- Methodological Answer :

- Case Study : If an analog with bromine at position 5 (vs. fluorine) shows unexpected activity, use computational docking to compare binding affinities.

- Step 1 : Perform molecular dynamics simulations to assess steric/electronic compatibility with target enzymes .

- Step 2 : Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Key Insight : Halogen size (Br vs. F) may alter hydrophobic interactions despite similar electronic profiles .

Q. How can regioselectivity challenges in introducing multiple substituents be mitigated?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., amino) to control substitution at position 2, followed by sequential functionalization .

- Protection/Deprotection : Temporarily protect the amino group with Boc to prevent undesired reactions during trifluoromethylation .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water gradient to separate impurities. Monitor for de-esterified byproducts (retention time shifts) .

- X-ray Crystallography : Resolve structural ambiguities caused by isomerization or residual solvents .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Study :

- pH 2–4 : Ester hydrolysis is slow (half-life >48 hrs).

- pH 7–9 : Rapid degradation (half-life <6 hrs) due to nucleophilic attack on the ester .

- Mitigation : Use buffered solutions (pH 5–6) for in vitro assays to balance stability and solubility .

Q. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Software : Schrödinger’s Glide for docking, ADMET Predictor for metabolism simulation.

- Key Parameters :

- LogP ≈ 2.1 (indicates moderate membrane permeability).

- CYP3A4 binding affinity predicted via QSAR models .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.